2-(Oxan-3-yl)azetidine
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Overview
Description
2-(Oxan-3-yl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring fused with an oxane (tetrahydropyran) ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-3-yl)azetidine can be achieved through several methods. . This method is efficient but requires precise control of reaction conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method typically employs specific catalysts and solvents to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxan-3-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring is opened and substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium azide and alkyl halides are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(Oxan-3-yl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Oxan-3-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, similar to 2-(Oxan-3-yl)azetidine but without the oxane ring.
Oxetane: A four-membered oxygen-containing ring, structurally related but lacking the nitrogen atom.
Pyrrolidine: A five-membered nitrogen-containing ring, offering different reactivity and stability compared to azetidines.
Uniqueness: this compound stands out due to its fused ring structure, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-(oxan-3-yl)azetidine |
InChI |
InChI=1S/C8H15NO/c1-2-7(6-10-5-1)8-3-4-9-8/h7-9H,1-6H2 |
InChI Key |
KHIWLRRMQYVCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2CCN2 |
Origin of Product |
United States |
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